8-pCPT-5'-AMP

Cell Signaling cAMP Epac

Researchers studying broad cAMP responses or nucleotide metabolism face a choice between selective vs. pan-pathway tools. 8-pCPT-5'-AMP (8-(4-Chlorophenylthio)adenosine-5'-O-monophosphate) solves this as a cell-permeable, lipophilic analog that activates PKA, PKG, and Epac1/2 simultaneously-unlike Epac-biased analogs. Its documented secondary IMPDH inhibition enables cancer and T-cell activation models. - Pan-activator: PKA, PKG, Epac (no signaling bias) - Unique IMPDH inhibitor activity (absent in other cAMP analogs) - Verified metabolite standard for 8-pCPT-cAMP PK studies

Molecular Formula C16H17ClN5O7PS
Molecular Weight 489.8 g/mol
Cat. No. B15543553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-pCPT-5'-AMP
Molecular FormulaC16H17ClN5O7PS
Molecular Weight489.8 g/mol
Structural Identifiers
InChIInChI=1S/C16H17ClN5O7PS/c17-7-1-3-8(4-2-7)31-16-21-10-13(18)19-6-20-14(10)22(16)15-12(24)11(23)9(29-15)5-28-30(25,26)27/h1-4,6,9,11-12,15,23-24H,5H2,(H2,18,19,20)(H2,25,26,27)/t9-,11?,12+,15-/m1/s1
InChIKeyFAGBMJWRFRHMCM-BWIWHEPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-pCPT-5'-AMP: Multi-Target cAMP Analog


8-pCPT-5'-AMP (8-(4-Chlorophenylthio)adenosine-5'-O-monophosphate, CAS 78710-84-6) is a cell-permeable, lipophilic 5'-AMP analog that activates the cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and the exchange proteins directly activated by cAMP (Epac1/2) . Beyond its role as a non-selective cAMP pathway activator, 8-pCPT-5'-AMP is distinguished by its secondary activity as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) [1].

Pathway activation Pan-activator of PKA, PKG, and Epac
Cell delivery Lipophilic, cell-permeable without permeabilization agents
Secondary pharmacology Reported IMPDH inhibitor, distinct from cyclic analogs

Why 8-pCPT-5'-AMP Is Irreplaceable


The cAMP analog family exhibits extreme functional divergence based on seemingly minor structural modifications. While the 8-pCPT modification enhances membrane permeability and Epac affinity, the specific substitution pattern dictates critical differences in PKA/Epac selectivity, metabolic stability, and off-target pharmacology. For instance, adding a 2'-O-methyl group to 8-pCPT-cAMP (yielding 8-pCPT-2'-O-Me-cAMP) improves Epac/PKA selectivity by approximately 1000-fold [1]. In contrast, 8-pCPT-5'-AMP lacks this selectivity, acting as a pan-activator of PKA, PKG, and Epac , but it uniquely carries a 5'-monophosphate group that confers distinct chemical properties and potential to inhibit IMPDH [2]. Therefore, substitution between these analogs is not scientifically valid without a complete redesign of the experimental or therapeutic hypothesis.

8-pCPT-5'-AMP (pan-activator)
8-pCPT-2'-O-Me-cAMP (Epac-selective)
Epac-selective analog cannot substitute when PKA/PKG co-activation is required; alters signaling output.
5'-monophosphate form
Cyclic phosphate analogs (8-pCPT-cAMP, Sp-8-pCPT-cAMPS)
Cyclic phosphates resist PDE hydrolysis; 5'-monophosphate may be dephosphorylated, changing metabolic stability.

8-pCPT-5'-AMP: Differentiation Evidence


PKA/PKG/Epac Pan-Activation vs. Epac Selectivity

8-pCPT-5'-AMP activates PKA, PKG, and Epac . In contrast, 8-pCPT-2'-O-Me-cAMP is a selective Epac activator, with a reported Epac/PKA binding selectivity improvement of about three orders of magnitude (1000-fold) over cAMP [1]. While 8-pCPT-5'-AMP is not selective, its broad-spectrum activation of cAMP effectors makes it useful for mimicking global cAMP elevation.

PKA/Epac Selectivity
Reported
Non-selective PKA/Epac activation
Supports global cAMP elevation studies
vs. 8-pCPT-2'-O-Me-cAMP: ~1000× Epac selectivity, binding and cell-based assay context
Cell Signaling cAMP Epac PKA Selectivity

IMPDH Inhibition as Secondary Activity

8-pCPT-5'-AMP inhibits inosine-5'-monophosphate dehydrogenase (IMPDH) [1]. This secondary activity is not reported for cyclic analogs like 8-pCPT-cAMP or Sp-8-pCPT-cAMPS. This inhibition may contribute to guanine nucleotide depletion, a mechanism exploited in immunosuppressive and antiviral therapies.

IMPDH Inhibition
Class-level inference
Qualitative IMPDH inhibition reported
Distinguishes from cyclic analogs; may support nucleotide metabolism studies
Enzymatic assay detail not provided; data to verify
Nucleotide Metabolism IMPDH Immunology Antiproliferative

Metabolic Fate of Non-Cyclic Monophosphate

8-pCPT-5'-AMP is the 5'-monophosphate form and a potential metabolite of 8-pCPT-cAMP [1]. Cyclic analogs like 8-pCPT-cAMP and Sp-8-pCPT-cAMPS contain a 3',5'-cyclic phosphate, rendering them resistant to phosphodiesterases and more stable in cellular assays . The monophosphate of 8-pCPT-5'-AMP may be subject to distinct metabolic pathways and dephosphorylation.

Metabolic Fate
Class-level inference
5'-monophosphate vs. cyclic phosphate
Metabolic stability may differ; potential prodrug or metabolite context
Structural comparison; experimental validation needed
Metabolism Pharmacokinetics Nucleotide Chemistry Stability

Enhanced Epac Binding Affinity

Although direct Ki data for 8-pCPT-5'-AMP are not available, class-level data show that 8-pCPT substitution enhances Epac affinity. 8-pCPT-cAMP exhibits a relative affinity (K'i) of 65 for Epac1 compared to cAMP (K'i = 1.0) [1]. 8-pCPT-5'-AMP shares the 8-pCPT group and is expected to similarly exhibit higher Epac affinity than cAMP, though it lacks selectivity over PKA.

Epac1 Affinity (inferred)
Class-level inference
Inferred higher affinity than cAMP
May require lower working concentration vs. cAMP
K'i data not directly measured; reference 8-pCPT-cAMP K'i=65
Binding Affinity Epac1 cAMP Receptor Pharmacology

Lipophilicity and Cell Permeability

8-pCPT-5'-AMP is a lipophilic activator, whereas cAMP is hydrophilic and poorly membrane-permeable . The 8-(4-chlorophenylthio) group increases lipophilicity, facilitating passive diffusion across cell membranes without the need for microinjection or permeabilization agents.

Cell Permeability
Class-level inference
Lipophilic; cell-permeable
Enables intact cell studies without permeabilization
cAMP requires loading; qualitative enhancement
Cell Permeability Lipophilicity Drug Delivery cAMP

8-pCPT-5'-AMP: Application Scenarios


Global cAMP Signaling Mimicry

Researchers aiming to simulate a broad cAMP response should select 8-pCPT-5'-AMP due to its documented activation of PKA, PKG, and Epac [1]. Unlike the Epac-selective analog 8-pCPT-2'-O-Me-cAMP, 8-pCPT-5'-AMP does not bias the signaling output, making it the appropriate tool for studying integrated cellular responses to cAMP elevation, such as in models of cardiac contractility or neuronal plasticity.

IMPDH Inhibition in Cancer and Immunology

Given its unique secondary activity as an IMPDH inhibitor [1], 8-pCPT-5'-AMP is a candidate probe for investigating the intersection of cAMP signaling and nucleotide metabolism. It may be useful in cancer cell lines sensitive to IMPDH inhibition (e.g., some leukemias) or in models of T-cell activation, where IMPDH is a validated therapeutic target. This activity is absent in other common cAMP analogs.

8-pCPT-cAMP Prodrug Metabolism Analysis

8-pCPT-5'-AMP is identified as a potential metabolite of the widely used 8-pCPT-cAMP [1]. Researchers studying the pharmacokinetics or cellular metabolism of 8-pCPT-cAMP should use 8-pCPT-5'-AMP as a reference standard or to directly assess the biological activity of the metabolite. This scenario is specific to the non-cyclic monophosphate structure and is not applicable to cyclic analogs.

Application
Selection Property
Validation Focus
cAMP signaling pathway studies (global activation)
Pan-activator of PKA, PKG, Epac
Integrated cellular response endpoints
Nucleotide metabolism / IMPDH inhibition research
IMPDH inhibitor (secondary activity)
Guanine nucleotide depletion endpoint review
8-pCPT-cAMP prodrug/metabolite analysis
Potential metabolite reference standard
Prodrug conversion and metabolic stability analysis

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